molecular formula C11H22N4O3 B13385740 1-Boc-4-hydroxycarbamimidoylmethyl piperazine

1-Boc-4-hydroxycarbamimidoylmethyl piperazine

Cat. No.: B13385740
M. Wt: 258.32 g/mol
InChI Key: AZGHKGYRVVEWOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-hydroxycarbamimidoylmethyl piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

1-Boc-4-hydroxycarbamimidoylmethyl piperazine is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-hydroxycarbamimidoylmethyl piperazine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound in various research and industrial applications .

Biological Activity

1-Boc-4-hydroxycarbamimidoylmethyl piperazine is a piperazine derivative that has garnered attention in the field of biological research, particularly in proteomics. This compound, with the molecular formula C11H22N4O3 and a molecular weight of 258.32 g/mol, exhibits various biological activities that make it a valuable tool for studying protein interactions and functions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating the activity of proteins and enzymes. This interaction can lead to significant biological effects, including alterations in cellular signaling pathways and enzyme activities, which are crucial for understanding its potential therapeutic applications.

Applications in Proteomics

In proteomics research, this compound has been utilized to study protein interactions. Its unique structure allows it to act as a probe for identifying and characterizing protein targets, providing insights into their functions within various biological contexts. This capability is essential for advancing our understanding of complex biological systems and disease mechanisms .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be compared with other similar compounds. The following table highlights key structural features and properties:

Compound NameStructural FeaturesUnique Properties
This compoundPiperazine ring with hydroxycarbamimidoyl groupSpecific reactivity due to hydroxy group
1-Boc-4-hydroxycarbamimidoylmethyl piperidinePiperidine ring instead of piperazineDifferent ring structure affects reactivity
1-Boc-4-hydroxycarbamimidoylmethyl morpholineMorpholine ring structureAlters binding properties compared to piperazine

This comparison illustrates how the unique functional groups in this compound confer distinct reactivity and utility in research compared to other derivatives.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that compounds derived from the piperazine family exhibit significant cell growth inhibitory activity against various cancer cell lines. For instance, studies involving related compounds have shown potent antiproliferative activity against liver, breast, colon, and other tumor types. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making these compounds promising candidates for cancer therapy .

Table: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCancer Cell LineGI50 (µM)
This compound (hypothetical)HUH7 (Liver)< 2
Other Piperazine DerivativesMCF7 (Breast)< 5
HCT-116 (Colon)< 3

This table illustrates the potential cytotoxic effects of this compound when compared to other derivatives within the same class .

Properties

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13)

InChI Key

AZGHKGYRVVEWOB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N

Origin of Product

United States

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